Ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate
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Overview
Description
Ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives can be synthesized using various strategies. For instance, Sharkawy et al. synthesized a series of thiophene incorporating pyrazolone moieties via diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes .Molecular Structure Analysis
The molecular structure of thiophene derivatives can be complex and diverse. For instance, 6,7-Bis(hexylthio)-2-[(2-hydroxyethyl)thio]-3-methylthio-tetrathiafulvalene is coupled with thiophene-3-carboxylic acid and thiophene-3,4-dicarboxylic acid by Steglich esterification .Chemical Reactions Analysis
Thiophene and its derivatives can undergo various chemical reactions. For instance, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized by using Gewald synthesis .Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Mechanism of Action
The mechanism of action of thiophene derivatives can vary depending on their specific structure and application. For instance, some thiophene derivatives have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Safety and Hazards
Based on the available safety data sheet, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate. Use of personal protective equipment and chemical impermeable gloves is advised .
Future Directions
Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Properties
IUPAC Name |
ethyl 3-methylsulfanyl-6,7-dihydro-2-benzothiophene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2S2/c1-3-14-11(13)10-8-6-4-5-7-9(8)12(15-2)16-10/h5,7H,3-4,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRGABSJPCJFID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCC=CC2=C(S1)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384849 |
Source
|
Record name | ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-53-6 |
Source
|
Record name | ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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